molecular formula C22H23NO B4592177 (2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide

(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide

Cat. No.: B4592177
M. Wt: 317.4 g/mol
InChI Key: USXSWJWGKKGUNV-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide is an organic compound characterized by its conjugated double bonds and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and heptadiene.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzaldehyde and heptadiene under basic conditions.

    Amidation: The intermediate is then subjected to amidation using an appropriate amine, such as aniline, under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the double bonds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Substituted aromatic compounds, alkenes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide: can be compared with other conjugated dienes and aromatic amides, such as:

Uniqueness

  • Structural Features : The presence of both conjugated double bonds and aromatic rings in this compound makes it unique compared to simpler analogs.
  • Reactivity : The compound’s reactivity is influenced by its conjugated system, making it suitable for specific synthetic applications.

Properties

IUPAC Name

(E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-3-17-22(18-4-2,20-13-9-6-10-14-20)23-21(24)16-15-19-11-7-5-8-12-19/h3-16H,1-2,17-18H2,(H,23,24)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXSWJWGKKGUNV-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide
Reactant of Route 3
(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-phenyl-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.